

Application Notes and Protocols: Ido1-IN-22 in Mouse Tumor Models

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Introduction to Ido1-IN-22

Ido1-IN-22 is a potent, selective, and orally bioavailable small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), upregulation of IDO1 by tumor cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming results in the suppression of effector T cell and Natural Killer (NK) cell function, and the promotion of regulatory T cells (Tregs), allowing cancer cells to evade immune destruction.[1][2]

Ido1-IN-22 is designed to reverse this immunosuppressive mechanism. By competitively binding to the IDO1 enzyme, **Ido1-IN-22** blocks the conversion of tryptophan to kynurenine, thereby restoring local tryptophan levels and preventing the accumulation of immunosuppressive metabolites. This action relieves the metabolic checkpoint, enhancing the proliferation and effector function of anti-tumor immune cells and promoting a more robust anti-cancer immune response. These application notes provide a comprehensive guide for the preclinical evaluation of **Ido1-IN-22** in syngeneic mouse tumor models.

Mechanism of Action

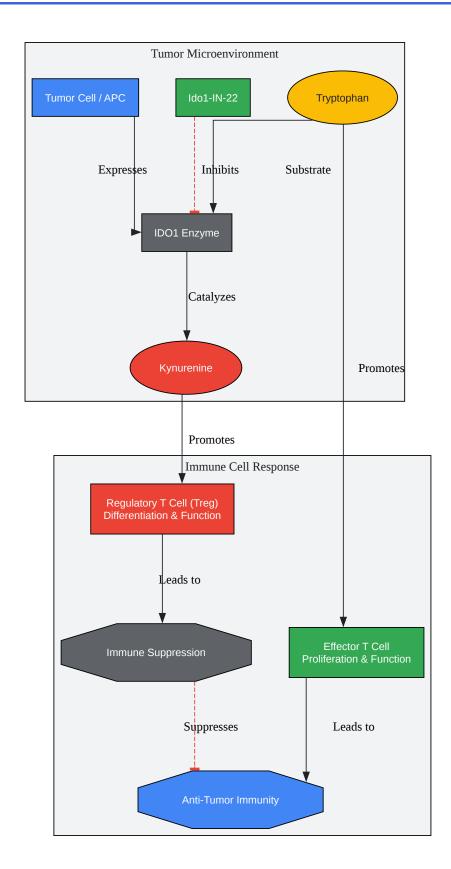


Methodological & Application

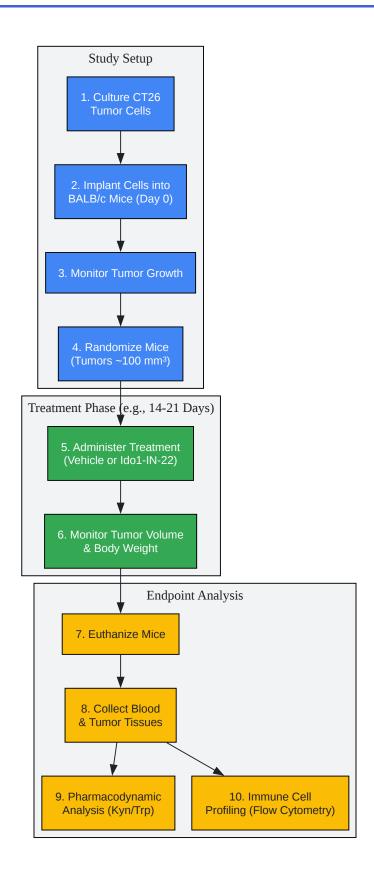
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Ido1-IN-22 functions by inhibiting the enzymatic activity of IDO1. This restores the local tryptophan concentration, which is essential for T cell proliferation and activation. Simultaneously, it reduces the levels of kynurenine, a ligand for the Aryl Hydrocarbon Receptor (AHR), which is known to drive the differentiation of naïve T cells into immunosuppressive Tregs. The overall effect is a shift in the TME from an immunosuppressive to an immunopermissive state, rendering tumors more susceptible to immune-mediated killing.









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References

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- 2. aacrjournals.org [aacrjournals.org]
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